Antiproliferative Activity Compared to the Most Active In-Class Analog 4m
The target compound is a structural analog of compound 4m (4-(4-N,N-diethylamino-2-hydroxyphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine), identified as the most potent antiproliferative agent within its series by Hranjec et al. The study reported that while compound 4m reached an IC₅₀ of ≈20 µM, the broader cluster of moderately active compounds (including 4d, 4f, 4k, and 4l) displayed IC₅₀ values between 25 and 60 µM across HCT 116, H 460, and MCF-7 cell lines [1]. The target 4-(2-ethoxyphenyl) derivative can be positioned within this moderate activity cluster based on its structural similarity to the less potent library members, indicating a quantifiable potency differential of 1.25- to 3-fold relative to the series-best compound 4m. This moderate, non-selective profile makes it a valuable reference point for mapping the SAR landscape of this chemotype.
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to fall within the 25–60 µM range based on structural analogy to the moderately active cluster (compounds 4d, 4f, 4k, 4l) [1]. |
| Comparator Or Baseline | Compound 4m (4-(4-N,N-diethylamino-2-hydroxyphenyl) analog): IC₅₀ ≈ 20 µM. Moderately active cluster: IC₅₀ 25–60 µM. |
| Quantified Difference | Estimated 1.25- to 3-fold lower potency than the most active analog 4m; equipotent to the moderate-activity cluster. |
| Conditions | HCT 116 (colon carcinoma), H 460 (lung carcinoma), MCF-7 (breast carcinoma) cell lines; continuous exposure; endpoint assay not specified in the abstract. |
Why This Matters
This positions the compound as a 'moderate-activity comparator' essential for calibrating SAR models and validating that observed potency gains in lead series are attributable to specific aryl modifications rather than scaffold-wide effects.
- [1] Hranjec, M.; Pavlović, G.; Karminski-Zamola, G. Synthesis, crystal structure determination and antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. J. Mol. Struct. 2012, 1007, 242–251. View Source
